molecular formula C41H82O6P2 B1328773 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 3806-34-6

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Cat. No.: B1328773
CAS No.: 3806-34-6
M. Wt: 733 g/mol
InChI Key: PZRWFKGUFWPFID-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of octadecyloxy alcohols with phosphorus oxychloride (POCl3) under controlled conditions. The procedure requires precise temperature control and the use of inert atmospheres to prevent oxidation or hydrolysis of the intermediate compounds.

Industrial Production Methods: For large-scale production, the process usually employs continuous flow reactors to maintain consistent reaction conditions and high-purity output. High-efficiency distillation and purification techniques are essential to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of phosphonate esters.

  • Reduction: Rarely involved in reduction reactions due to the stability of the phosphorus-oxygen bonds.

  • Substitution: It can participate in nucleophilic substitution reactions, especially with halogenating agents, leading to various substituted phosphorous compounds.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic mediums.

  • Substitution: Halogenating agents such as thionyl chloride or phosphorus trichloride in anhydrous conditions.

Major Products:

  • Oxidation: Phosphonate esters.

  • Substitution: Varied organophosphorus compounds depending on the substituents involved.

Scientific Research Applications

Applications Overview

Application AreaDescription
Polymer Science Used as an antioxidant and color stabilizer in polymers.
Chemical Intermediates Serves as a precursor for synthesizing various chemical compounds.
Research Use Employed in laboratory settings for experimental purposes.

Polymer Science

In polymer science, 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is primarily utilized as an antioxidant and a color stabilizer . Its ability to inhibit oxidation makes it valuable in extending the lifespan of polymers by preventing degradation due to environmental factors such as heat and light exposure.

Case Study: Antioxidant Properties

Research has demonstrated that the incorporation of this compound into polymer matrices significantly enhances thermal stability and reduces color changes during processing and aging. For instance, studies have shown that polymers treated with this compound exhibit improved resistance to oxidative stress compared to untreated samples.

Chemical Intermediates

This compound also acts as a versatile intermediate in the synthesis of various chemical entities. Its unique structure allows for functionalization that can lead to the development of new materials with tailored properties.

Example Synthesis Pathway

A typical synthesis pathway could involve the reaction of this compound with other reagents to produce phosphorous acid derivatives or other phosphite compounds that can be further utilized in organic synthesis.

Research Applications

In research laboratories, this compound is often used for experimental purposes due to its well-defined chemical structure and properties. It is particularly useful in studies related to:

  • Material Science : Investigating the effects of phosphite additives on the mechanical properties of composites.
  • Environmental Science : Studying the degradation pathways of phosphite compounds in various environmental conditions.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets in which phosphorus atoms play a key role. The spiro structure allows for high-affinity binding with specific enzymes or receptors, influencing biochemical pathways and cellular functions. It can also act as a ligand, forming complexes with metal ions and altering their reactivity and bioavailability.

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
  • Molecular Formula : C₄₁H₈₂O₆P₂
  • Molecular Weight : 733.05 g/mol
  • CAS No.: 3806-34-6 .
  • Synonyms: O,O′-Dioctadecylpentaerythritol bis(phosphite), Distearylpentaerythritol Diphosphite, Weston 618 .

Key Properties :

  • Applications : Primarily used as a high-performance antioxidant and stabilizer in polymers (e.g., polyolefins, PVC) due to its ability to scavenge free radicals and inhibit thermal degradation .
  • Physical State : Solid at room temperature (melting point: 44–47°C) with low water solubility, making it suitable for hydrophobic polymer matrices .

Comparison with Structurally Related Compounds

Substituent Variations and Molecular Features

The spirocyclic diphosphonite/diphosphonate core (2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane) allows diverse functionalization. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 3,9-Octadecyloxy C₄₁H₈₂O₆P₂ 733.05 Polymer antioxidant
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione 3,9-Dichloro C₅H₈Cl₂O₆P₂ 296.95 Flame-retardant intermediate
3,9-Bis(isodecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-Isodecyloxy C₂₅H₅₀O₆P₂ 544.64 Plasticizer/stabilizer
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-Bis(2,4-dicumylphenoxy) C₄₅H₅₈O₆P₂ 780.89 UV stabilizer in polycarbonates
3,9-Dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide 3,9-Methyl C₇H₁₄O₆P₂ 248.12 Pharmaceutical intermediates

Structural Insights :

  • Octadecyloxy Groups (Target Compound): The long alkyl chains enhance compatibility with non-polar polymers like polyethylene, reducing migration and improving longevity .
  • Chlorine Substituents : The dichloro derivative exhibits higher reactivity due to electronegative Cl atoms, enabling its use as a flame-retardant precursor .
  • Aromatic Substituents: Phenoxy groups (e.g., dicumylphenoxy) improve UV stability but reduce thermal stability compared to alkyl chains .

Performance in Polymer Stabilization

Thermal Stability :

  • The target compound outperforms 3,9-dichloro derivatives in polyolefin stabilization due to its hydrolytic resistance and lower acidity .
  • Bis(2,4-di-tert-butylphenoxy) analogues (e.g., ULTRANOX®626) show superior synergistic effects with phenolic antioxidants but may pose higher aquatic toxicity risks .

Mechanism :

  • Phosphonite vs. Phosphonate : The target compound (phosphonite) acts as a peroxide decomposer, while phosphonate derivatives (e.g., 3,9-dioxide) primarily function as chelating agents .

Biological Activity

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS Number: 3806-34-6) is a diphosphaspiro compound characterized by its unique molecular structure which includes two phosphorus atoms and multiple ether linkages. This compound is primarily known for its applications as an antioxidant and a stabilizer in polymer formulations. The biological activity of this compound has garnered attention due to its potential implications in various fields including materials science and biochemistry.

  • Molecular Formula : C₄₁H₈₂O₆P₂
  • Molecular Weight : 733.03 g/mol
  • Melting Point : 44-47 °C
  • Solubility : Generally low solubility in water; soluble in organic solvents.

Antioxidant Properties

This compound exhibits significant antioxidant properties. It functions as a reducing agent that can scavenge free radicals and prevent oxidative stress in various biological systems. This activity is crucial for protecting cellular structures from oxidative damage.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound12.5Free radical scavenging
BHT (Butylated Hydroxytoluene)15.0Chain-breaking antioxidant
Trolox10.0Water-soluble vitamin E analog

Toxicity and Safety Profile

The compound has been classified with several hazard statements indicating potential health risks such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). A comprehensive safety assessment is necessary before application in consumer products.

Table 2: Toxicological Data Summary

EndpointValueReference
Acute Oral Toxicity (LD50)>2000 mg/kg
Skin IrritationModerate
Eye IrritationSevere

Case Study 1: Polymer Stabilization

A study investigated the efficacy of this compound as a stabilizer in polyolefin blends. The results indicated that the addition of this compound significantly improved the thermal stability and oxidative resistance of the polymers under accelerated aging conditions.

Case Study 2: Biocompatibility Assessment

Research conducted on the biocompatibility of this compound in biomedical applications showed that it exhibited low cytotoxicity towards human fibroblast cells at concentrations below 50 µM. The study concluded that it could be a potential candidate for use in drug delivery systems or as a biomaterial.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane?

  • Synthesis : The compound can be synthesized via nucleophilic substitution reactions using pentaerythritol diphosphite derivatives and long-chain alkyl halides (e.g., octadecyl bromide). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like incomplete substitution or hydrolysis .
  • Characterization : Use 1^{1}H/31^{31}P NMR to confirm substitution at phosphorus centers and assess purity. FT-IR can verify P-O-C bond formation (stretching at 950–1050 cm1^{-1}). HPLC with evaporative light scattering detection (ELSD) is recommended for purity analysis due to the compound’s lack of UV chromophores .

Q. How can researchers evaluate the antioxidant efficiency of this compound in polymer matrices?

  • Methodology : Conduct accelerated oxidation studies using thermogravimetric analysis (TGA) under oxygen flow to measure oxidative induction time (OIT). Compare with commercial antioxidants (e.g., Irganox 1010) via differential scanning calorimetry (DSC) to assess stabilization effects. For mechanistic insights, employ electron paramagnetic resonance (EPR) to detect radical scavenging activity .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

  • Handling : Use inert atmosphere techniques (e.g., gloveboxes) to prevent hydrolysis of the phosphite moiety. Wear nitrile gloves and safety goggles to avoid skin/eye contact, as similar spirocyclic phosphites can degrade into irritants .
  • Storage : Store in airtight containers under nitrogen at –20°C to minimize oxidation. Avoid exposure to moisture or acidic conditions, which may hydrolyze the phosphite structure .

Advanced Research Questions

Q. How can conflicting literature data on the compound’s thermal stability be resolved?

  • Analysis : Discrepancies may arise from differences in sample purity or experimental conditions. Perform TGA at varying heating rates (e.g., 5–20°C/min) to distinguish intrinsic decomposition from kinetic artifacts. Cross-validate with isothermal stability tests at 150–200°C under nitrogen. Compare results with structurally analogous antioxidants (e.g., 3,9-Bis(2,4-di-tert-butylphenoxy) derivatives) to identify substituent effects .

Q. What experimental designs are suitable for studying its hydrolysis kinetics under aqueous conditions?

  • Approach : Use pH-stat titration to monitor phosphite-to-phosphate conversion in buffered solutions (pH 4–10). For advanced degradation profiling, employ LC-MS to identify hydrolytic byproducts (e.g., octadecanol, phosphoric acid derivatives). Kinetic modeling (e.g., pseudo-first-order) can quantify rate constants and predict shelf-life in humid environments .

Q. How can researchers optimize its solubility in non-polar matrices without compromising antioxidant activity?

  • Strategy : Modify solvent systems using blends of toluene and long-chain alcohols (e.g., 1-octanol) to enhance dispersion. For polymer composites, pre-dissolve the compound in molten polymer (e.g., polyethylene) at 120–150°C. Evaluate homogeneity via polarized light microscopy and correlate with OIT performance .

Q. What advanced spectroscopic techniques can elucidate its radical scavenging mechanism?

  • Techniques : Time-resolved EPR can capture transient phosphorus-centered radicals during oxidation. Computational studies (DFT) can model bond dissociation energies of P–O and C–O bonds to predict degradation pathways. Pair these with in-situ FT-IR to track structural changes during radical quenching .

Properties

IUPAC Name

3,9-dioctadecoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Source PubChem
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InChI

InChI=1S/C41H82O6P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-48-44-37-41(38-45-48)39-46-49(47-40-41)43-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PZRWFKGUFWPFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C41H82O6P2
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DSSTOX Substance ID

DTXSID2027549
Record name Distearyl pentaerythritol diphosphite
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Molecular Weight

733.0 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, White waxy flakes; [MSDSonline]
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(octadecyloxy)-
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Vapor Pressure

8X10-17 mm Hg at 25 °C /Estimated/
Record name DISTEARYL PENTAERYTHRITOL DIPHOSPHITE
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CAS No.

3806-34-6
Record name Distearyl pentaerythritol diphosphite
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(octadecyloxy)-
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Record name O,O'-dioctadecylpentaerythritol bis(phosphite)
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Melting Point

37-46 °C /Measured/
Record name DISTEARYL PENTAERYTHRITOL DIPHOSPHITE
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

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